

# ATTO 565 Amine for Quantitative Fluorescence Microscopy: A Comparative Guide

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## Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

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In the realm of quantitative fluorescence microscopy, the choice of fluorophore is paramount to achieving high-quality, reproducible data. ATTO 565, a rhodamine-based dye, has emerged as a popular choice for its brightness and photostability, making it suitable for demanding applications such as single-molecule detection and super-resolution microscopy.<sup>[1][2][3]</sup> This guide provides an objective comparison of **ATTO 565 amine** with its key alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific needs.

## Performance Comparison of ATTO 565 and Alternatives

The performance of a fluorescent dye in quantitative microscopy hinges on several key photophysical parameters. A summary of these properties for **ATTO 565 amine** and two of its primary competitors, Alexa Fluor 568 and Cy3B, is presented below.

Property	ATTO 565	Alexa Fluor 568	Cy3B
Excitation Maximum ( $\lambda_{ex}$ )	564 nm[4]	578 nm[4]	559 nm
Emission Maximum ( $\lambda_{em}$ )	590 nm[4]	603 nm[4]	570 nm
Molar Extinction Coefficient ( $\epsilon$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup> [4]	91,000 M <sup>-1</sup> cm <sup>-1</sup> [4]	130,000 M <sup>-1</sup> cm <sup>-1</sup>
Fluorescence Quantum Yield ( $\Phi$ )	0.90[4]	0.69[4]	0.67
Fluorescence Lifetime ( $\tau$ )	4.0 ns	3.59 ns	2.8 ns
Brightness ( $\epsilon \times \Phi$ )	108,000	62,790	87,100

Table 1: Photophysical Properties of ATTO 565 and Common Alternatives. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

## Experimental Data: A Head-to-Head Comparison

Direct experimental comparisons are crucial for evaluating the practical performance of these dyes. While comprehensive side-by-side studies are limited, data from various sources provide valuable insights into their relative strengths and weaknesses, particularly in the context of super-resolution microscopy.

### Photostability

Photostability, the ability of a fluorophore to resist photobleaching under illumination, is critical for quantitative and time-lapse imaging.

Dye	Laser Power	Average Photobleaching Lifetime
ATTO 565	284 W/cm <sup>2</sup>	63.0 s[2][5][6]
568 W/cm <sup>2</sup>	21.8 s[2][5][6]	
1136 W/cm <sup>2</sup>	18.2 s[2][5][6]	
Alexa Fluor 568	Not specified	Generally considered to have high photostability[7]
Cy3B	Not specified	Known to be a robust dye for single-molecule studies

Table 2: Photostability of ATTO 565 under different illumination intensities. Data for direct comparison of all three dyes under identical conditions is not readily available. Alexa Fluor 568 is widely recognized for its excellent photostability.[7]

## Performance in dSTORM

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. The efficiency of this switching is a key determinant of image quality.

A comparative study of green-excited dyes for dSTORM revealed that under the specific experimental conditions used, ATTO 565 and Alexa Fluor 568 exhibited very limited photoswitching, yielding no discernible spectral changes.[8] In contrast, Cy3B is considered one of the best dyes for dSTORM in the red spectral range due to its efficient photoswitching behavior.

This finding suggests that while ATTO 565 is an exceptionally bright and photostable dye suitable for techniques like STED and single-molecule tracking,[1][2][3] its performance in dSTORM may be suboptimal without specific optimization of the imaging buffer and illumination conditions.

## Experimental Protocols

To facilitate a direct and quantitative comparison of these dyes in your own laboratory setting, a detailed experimental protocol for immunofluorescence staining and subsequent analysis is provided below. This protocol can be adapted for various quantitative microscopy techniques.

## Protocol: Quantitative Immunofluorescence and Dye Comparison

Objective: To quantitatively compare the brightness and photostability of proteins labeled with **ATTO 565 amine**, Alexa Fluor 568 NHS ester, and Cy3B NHS ester.

### 1. Antibody Labeling:

- Reagents:
  - Primary antibody of interest
  - **ATTO 565 amine** (requires conjugation to an NHS ester or other amine-reactive group) or pre-activated ATTO 565 NHS ester
  - Alexa Fluor 568 NHS ester
  - Cy3B NHS ester
  - Sodium bicarbonate buffer (1 M, pH 8.3-9.0)
  - Phosphate-buffered saline (PBS)
  - Size-exclusion chromatography column (e.g., Sephadex G-25)
  - Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Procedure:
  - Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS. If the antibody is in a buffer containing amines (e.g., Tris), dialyze against PBS.
  - Adjust the pH of the antibody solution to 8.3-9.0 using the sodium bicarbonate buffer.

- Immediately before use, dissolve the NHS ester of each dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- Add a 5-10 fold molar excess of the dye stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.
- Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the respective dye.

## 2. Cell Culture, Fixation, and Staining:

- Reagents:
  - Cells expressing the target protein
  - Culture medium
  - Paraformaldehyde (PFA), 4% in PBS
  - Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
  - Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
  - Labeled primary antibodies (from step 1)
  - Mounting medium with an antifade reagent
- Procedure:
  - Culture cells on glass-bottom dishes or coverslips to an appropriate confluency.
  - Fix the cells with 4% PFA for 10-15 minutes at room temperature.
  - Wash the cells three times with PBS.

- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Wash the cells three times with PBS.
- Block non-specific binding by incubating with blocking buffer for 1 hour.
- Incubate the cells with the primary antibodies labeled with ATTO 565, Alexa Fluor 568, or Cy3B at their optimal dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using an antifade mounting medium.

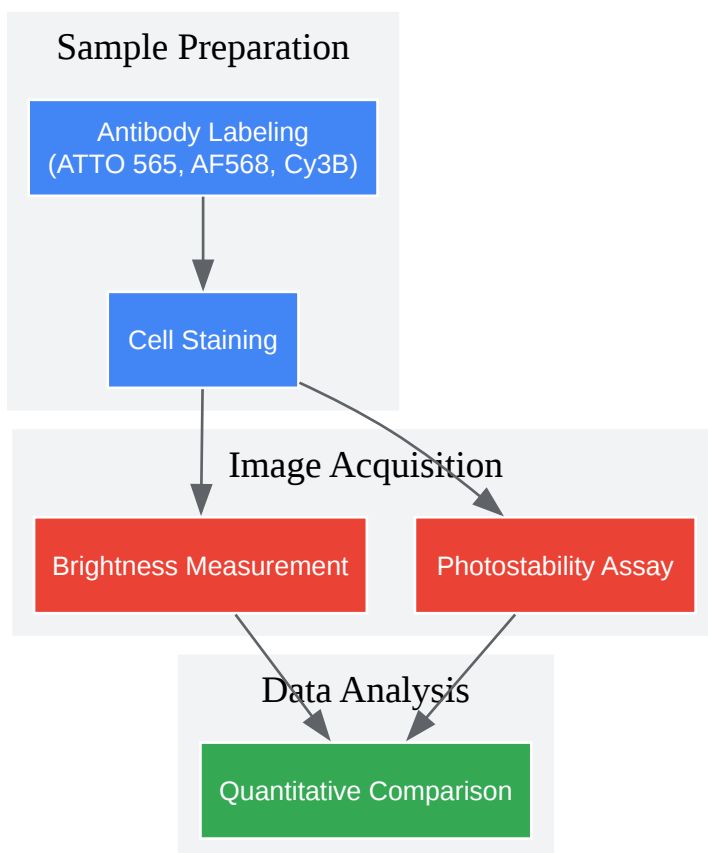
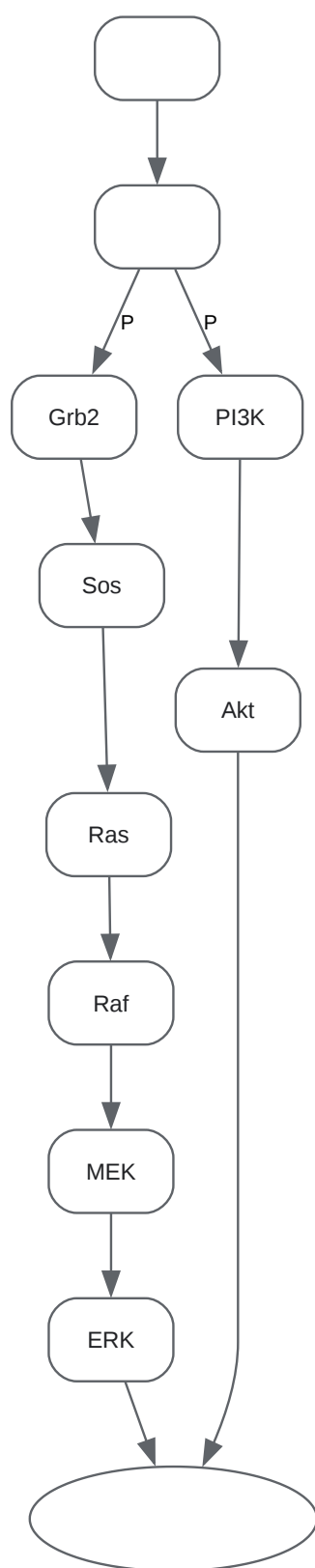
### 3. Quantitative Image Acquisition and Analysis:

- Instrumentation:
  - A fluorescence microscope equipped for quantitative imaging (e.g., confocal, TIRF, or a dedicated super-resolution system).
  - Lasers and filter sets appropriate for each dye.
- Procedure:
  - Brightness Comparison:
    - For each dye, acquire images of multiple fields of view using identical acquisition settings (laser power, exposure time, camera gain).
    - Using image analysis software (e.g., ImageJ/Fiji), segment individual cells or structures of interest.
    - Measure the mean fluorescence intensity of the segmented regions for each dye.
    - Statistically compare the brightness of the three dyes.
  - Photostability Comparison:

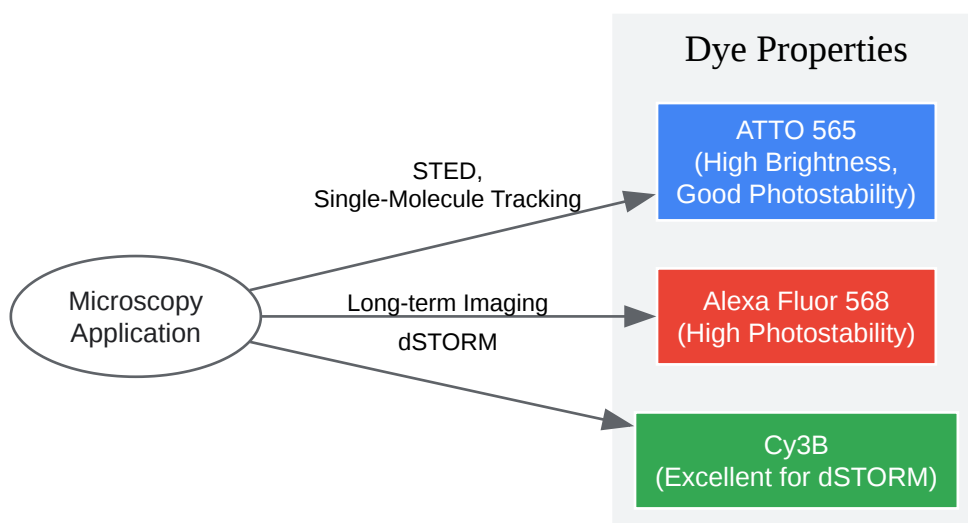
- For each dye, focus on a field of view and acquire a time-lapse series of images under continuous illumination.
- Keep the laser power and exposure time constant throughout the acquisition.
- Measure the fluorescence intensity of a defined region of interest in each frame of the time-lapse series.
- Plot the fluorescence intensity as a function of time and fit the decay to an exponential function to determine the photobleaching lifetime for each dye.

## Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.







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